molecular formula C20H14FN5O2S2 B2596915 N-(3-fluorophenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892733-44-7

N-(3-fluorophenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2596915
CAS No.: 892733-44-7
M. Wt: 439.48
InChI Key: QNKDSHFHNKMHRY-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine is a structurally complex tricyclic compound featuring a sulfur atom (thia group), four nitrogen atoms, and a fused aromatic system. Key structural elements include:

  • 4-Methylbenzenesulfonyl (tosyl) group: Enhances metabolic stability and modulates solubility due to its hydrophobic character.
  • Tricyclic core: The 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-pentaen system likely contributes to conformational rigidity, which may impact target selectivity.

Properties

IUPAC Name

N-(3-fluorophenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN5O2S2/c1-12-5-7-15(8-6-12)30(27,28)20-19-23-18(22-14-4-2-3-13(21)11-14)17-16(9-10-29-17)26(19)25-24-20/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKDSHFHNKMHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3-fluorophenylamine with 4-methylbenzenesulfonyl chloride under controlled conditions to form the corresponding sulfonamide . This intermediate is then subjected to cyclization reactions involving thia and azatricyclic frameworks to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or fluorophenyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-fluorophenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[...]dodeca-...-7-amine

  • Substituent Difference : The 4-ethoxyphenyl group replaces the 3-fluorophenyl moiety.
  • Key Implications: Electronic Effects: The ethoxy group is electron-donating (via resonance), contrasting with the electron-withdrawing fluorine. This may reduce the amine’s basicity and alter charge distribution in the aromatic system. Steric Impact: The larger ethoxy group may introduce steric hindrance, affecting binding to flat hydrophobic pockets.

10-(Benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-5-thia-1,8,11,12-tetraazatricyclo[...]dodeca-...-7-amine

  • Benzylamine Moiety: The 4-chlorophenylmethyl group introduces a bulky, lipophilic substituent.
  • Key Implications: Solubility: Benzenesulfonyl may lower logP compared to tosyl, favoring pharmacokinetic properties. Steric Effects: The benzylamine group could hinder interactions with deep binding sites but enhance affinity for surface-exposed hydrophobic regions. Chlorine vs. Fluorine: Chlorine’s higher lipophilicity and polarizability may strengthen van der Waals interactions in nonpolar environments.

Hypothetical Property Comparison Table

Property Target Compound N-(4-ethoxyphenyl) Analog N-(4-chlorophenylmethyl) Analog
Aromatic Substituent 3-Fluorophenyl (electron-withdrawing) 4-ethoxyphenyl (electron-donating) 4-chlorophenylmethyl (lipophilic)
Sulfonyl Group Tosyl (hydrophobic) Tosyl Benzenesulfonyl (less hydrophobic)
logP (Predicted) Moderate (~3.5) Higher (~4.0) Moderate (~3.0)
Solubility Low (due to tosyl) Very low Moderate (benzenesulfonyl)
Steric Bulk Low Moderate High

Research Findings and SAR Insights

  • Electron-Withdrawing Groups : Fluorine’s inductive effects may enhance hydrogen-bonding capacity or stabilize negative charges in target binding pockets, a feature absent in the ethoxy analog .
  • Sulfonyl Group Role : Tosyl derivatives generally exhibit slower metabolic clearance compared to benzenesulfonyl analogs, as seen in related sulfonamide drugs .
  • Benzylamine vs.

Biological Activity

N-(3-fluorophenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound with potential biological activities. Its unique structure suggests it may interact with various biological targets, making it a candidate for pharmacological research. This article explores its biological activity based on available research findings.

Chemical Structure

The compound features a tetraazatricyclo structure that contributes to its unique properties. The presence of a fluorine atom and a sulfonyl group may enhance its interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds similar in structure to N-(3-fluorophenyl)-10-(4-methylbenzenesulfonyl)-5-thia have exhibited significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has been investigated for its potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways such as apoptosis-related proteins and cell cycle regulators.

Enzyme Inhibition

N-(3-fluorophenyl)-10-(4-methylbenzenesulfonyl)-5-thia has shown promise as an enzyme inhibitor. It may act on enzymes involved in critical metabolic pathways, which could have implications for treating diseases like cancer and metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionModulation of metabolic pathways

Case Study: Anticancer Activity

In a study examining the anticancer properties of similar compounds, researchers found that certain derivatives induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways. This suggests that modifications to the compound's structure could enhance its therapeutic potential against specific cancer types.

The biological activity of N-(3-fluorophenyl)-10-(4-methylbenzenesulfonyl)-5-thia is likely mediated through multiple mechanisms:

  • Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their function.
  • Induction of Stress Responses : It could trigger cellular stress responses leading to apoptosis in cancer cells.
  • Inhibition of Pathway Activation : By inhibiting key enzymes in metabolic pathways, it may disrupt the proliferation of pathogens or cancer cells.

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